molecular formula C21H26ClNO B14519794 1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine CAS No. 62663-48-3

1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine

Cat. No.: B14519794
CAS No.: 62663-48-3
M. Wt: 343.9 g/mol
InChI Key: COHDQHKOYLUQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorophenoxy and phenylpropyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine typically involves the reaction of 2-chlorophenol with 3-phenylpropyl bromide to form 3-(2-chlorophenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with 2-methylpiperidine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine is unique due to its combination of a piperidine ring with a chlorophenoxy and phenylpropyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

62663-48-3

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

1-[3-(2-chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine

InChI

InChI=1S/C21H26ClNO/c1-17-9-7-8-15-23(17)16-14-20(18-10-3-2-4-11-18)24-21-13-6-5-12-19(21)22/h2-6,10-13,17,20H,7-9,14-16H2,1H3

InChI Key

COHDQHKOYLUQHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.